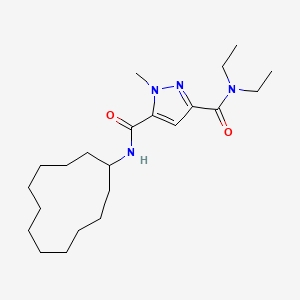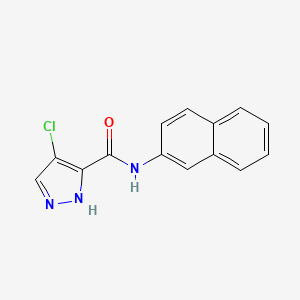![molecular formula C23H22N4O2 B10950461 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10950461.png)
N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with a 1,3-diketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The final step involves coupling the pyrazole and isoxazole intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
- 4-Amino-3,5-dimethyl-1-(4-methylbenzyl)-4H-1,2,4-triazol-1-ium
Uniqueness
N-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole and an isoxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-15-9-11-18(12-10-15)14-27-17(3)22(16(2)25-27)24-23(28)20-13-21(29-26-20)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
HKVXYTVVDKURTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [2-{[(1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate](/img/structure/B10950380.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyridin-2-yl]sulfanyl}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10950399.png)
![N-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10950403.png)
![Ethyl 2-{cyclopropyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10950404.png)
![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(3-chlorophenyl)urea](/img/structure/B10950407.png)
![4-[(4-bromo-2-chlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10950410.png)
![N-[4-(2,4-dichlorophenyl)thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B10950424.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10950425.png)


![methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10950454.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-ethylthiourea](/img/structure/B10950469.png)

![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B10950478.png)
